3-Methoxy-6-nitro-2H-1-benzopyran-2-one
Description
3-Methoxy-6-nitro-2H-1-benzopyran-2-one is a benzopyranone derivative featuring a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 6 on the aromatic ring. The benzopyranone core structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The electron-withdrawing nitro group and electron-donating methoxy group create a polarized electronic environment, which may influence reactivity, stability, and biological activity.
Properties
CAS No. |
112212-17-6 |
|---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-methoxy-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-9-5-6-4-7(11(13)14)2-3-8(6)16-10(9)12/h2-5H,1H3 |
InChI Key |
JVXUFVYSKYNOHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one typically involves the nitration of 3-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-methoxy-6-amino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used
Scientific Research Applications
3-Methoxy-6-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of photoisomerization and thermal reactions.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optical data storage devices and as a component in photoresponsive materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible transformation from its spiropyran form to its merocyanine form. This transformation involves the breaking of the C-O bond in the pyran ring and the formation of a conjugated system, resulting in a color change. The reverse transformation can be induced by visible light or thermal treatment .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural differences between 3-Methoxy-6-nitro-2H-1-benzopyran-2-one and related compounds from the evidence:
Key Observations :
- Substituent Effects: The target compound’s nitro group at position 6 contrasts with methyl or benzylmercapto groups in analogs (e.g., 14f, 14g).
- Positional Isomerism : The NIST compound shares a methoxy group at position 6 but differs in substituents at position 3 (dimethylpropenyl vs. methoxy in the target).
Physicochemical Properties and Spectral Data
The table below compares available data for analogs, though direct data for the target compound are absent:
Spectral Insights :
- The target compound’s nitro group would cause significant deshielding of adjacent protons in ¹H NMR, distinct from the shielding effects of ethoxy or benzylmercapto groups in 14f/14g.
- In IR spectroscopy, the nitro group would exhibit strong absorption bands near 1520 and 1350 cm⁻¹, differentiating it from analogs with ester or thioether functionalities .
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